5-(Trifluoromethyl)pyrimidin-2-ol

Antiviral Agrochemical TMV

5-(Trifluoromethyl)pyrimidin-2-ol is a strategic fluorinated building block for medicinal chemistry and agrochemical R&D. The 5-CF₃ group imparts strong electron-withdrawing character that enhances binding affinity in EGFR inhibitor programs, while the 2-OH/2-one tautomeric equilibrium enables unique mechanistic probes not possible with fully aromatic analogs. Its derivatives have demonstrated antiviral activity surpassing ningnanmycin and antifungal efficacy comparable to azoxystrobin. Ideal for labs synthesizing next-generation kinase inhibitors or resistance-breaking crop protection agents. Order high-purity material with batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C5H3F3N2O
Molecular Weight 164.09 g/mol
CAS No. 83767-80-0
Cat. No. B1315602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyrimidin-2-ol
CAS83767-80-0
Molecular FormulaC5H3F3N2O
Molecular Weight164.09 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)N1)C(F)(F)F
InChIInChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11)
InChIKeyKUAWDIFZEBBSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyrimidin-2-ol (CAS 83767-80-0): A Key Fluorinated Heterocyclic Building Block


5-(Trifluoromethyl)pyrimidin-2-ol (CAS 83767-80-0) is a fluorinated pyrimidine derivative, characterized by a trifluoromethyl group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring. This specific substitution pattern imparts distinct electronic and steric properties that are crucial for its utility as a building block in pharmaceuticals and agrochemicals [1]. The compound is also referred to as 5-(trifluoromethyl)-2(1H)-pyrimidinone, reflecting its tautomeric nature . Its calculated aqueous solubility is 5.1 g/L at 25 ºC .

Why 5-(Trifluoromethyl)pyrimidin-2-ol Is Not Interchangeable with Other Pyrimidine Analogs


Substituting 5-(Trifluoromethyl)pyrimidin-2-ol with a structurally similar pyrimidine derivative can profoundly alter a final compound's physicochemical properties and biological activity. The unique combination of a strong electron-withdrawing trifluoromethyl group at the 5-position and a tautomerizable hydroxyl group at the 2-position dictates specific reactivity and binding interactions . For instance, the trifluoromethyl group at the 5-position increases the acidity of the hydroxyl group compared to a non-fluorinated pyrimidinol . Critically, in a series of anti-tubercular compounds, the trifluoromethyl group at the 6-position of a related pyrimidinone scaffold was found to be preferred for activity over other substituents like phenyl or benzyl, highlighting the strict positional and electronic requirements for biological potency [1].

Quantitative Differentiation: Evidence-Based Selection of 5-(Trifluoromethyl)pyrimidin-2-ol Over Analogs


Enhanced Antiviral Potency of 5-Trifluoromethylpyrimidine Derivatives Compared to Commercial Standards

Derivatives containing the 5-trifluoromethylpyrimidine core demonstrate superior antiviral activity compared to the commercial agent ningnanmycin. In curative assays against Tobacco Mosaic Virus (TMV), compound 5j exhibited an EC50 of 126.4 µg/mL, outperforming ningnanmycin. Similarly, compound 5m showed a protective EC50 of 103.4 µg/mL against TMV, also lower than that of ningnanmycin [1]. This indicates that the 5-trifluoromethylpyrimidine scaffold can be optimized to yield agents with significantly improved activity over existing commercial controls.

Antiviral Agrochemical TMV

Potent Antifungal Activity Against Rhizoctonia solani with In Vivo Efficacy

A 5-trifluoromethylpyrimidine derivative (compound 5u) demonstrated potent in vitro antifungal activity against the rice pathogen Rhizoctonia solani (RS), with an EC50 value of 26.0 µg/mL. This activity was comparable to the commercial fungicide azoxystrobin [1]. Furthermore, in vivo experiments on rice leaves confirmed that compound 5u could effectively control RS infection, and its impact on RS cell morphology was validated by scanning electron microscopy [1].

Antifungal Agrochemical Rice

Essential Structural Role of the Trifluoromethyl Group in Anti-Tubercular Pyrimidinones

A structure-activity relationship (SAR) study on a series of trifluoromethyl pyrimidinone compounds active against Mycobacterium tuberculosis identified the trifluoromethyl group as a key pharmacophoric element. Substitution at the 6-position of the pyrimidinone core was required for activity, with trifluoromethyl being the preferred group over alternatives like phenyl and benzyl, which were merely tolerated [1]. The most promising molecule from this series exhibited a minimum inhibitory concentration (MIC IC90) of 4.9 µM against M. tuberculosis, with no observed cytotoxicity (IC50 > 100 µM against HepG2 cells) [1].

Anti-tubercular Medicinal Chemistry SAR

Validated Application Scenarios for 5-(Trifluoromethyl)pyrimidin-2-ol


Medicinal Chemistry: Development of Next-Generation EGFR Inhibitors

Researchers can utilize 5-(Trifluoromethyl)pyrimidin-2-ol as a key starting material for synthesizing novel 5-trifluoromethylpyrimidine derivatives designed to inhibit the Epidermal Growth Factor Receptor (EGFR) [1]. The SAR evidence from related anti-tubercular series confirms that the trifluoromethyl group is a critical determinant of biological activity and selectivity [2], guiding the design of new analogs with improved potency against specific cancer cell lines.

Agrochemical Research: Creation of High-Potency Antiviral and Antifungal Agents

This compound is an ideal scaffold for the discovery of new crop protection agents. Evidence demonstrates that derivatives of this core can achieve antiviral activity superior to commercial standards like ningnanmycin [3] and antifungal activity equivalent to azoxystrobin [3]. This positions the building block as a strategic choice for developing next-generation agrochemicals that address resistance or offer a better environmental profile.

Chemical Biology: Investigating Tautomer-Dependent Binding Interactions

The hydroxyl group at the 2-position enables 5-(Trifluoromethyl)pyrimidin-2-ol to exist in tautomeric equilibrium (pyrimidin-2-ol / pyrimidin-2-one) . This property can be exploited in chemical biology to probe binding interactions with biological targets (e.g., enzymes, receptors) that may preferentially recognize one tautomeric form, a feature not present in its fully aromatic, non-tautomerizable analogs. This makes it a valuable tool compound for detailed mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trifluoromethyl)pyrimidin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.